molecular formula C16H20N4 B12228702 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12228702
M. Wt: 268.36 g/mol
InChI Key: PIAPYDFOEFNXOD-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to achieve desired properties.

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, N-nucleophiles, and alkynes . The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines, while the reaction with alkynes can result in the formation of piperazinopyrrolidinones .

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other piperazine derivatives such as 1-(2-pyrimidyl)piperazine and 4-(4-methyl-1-piperazinyl)benzenamine . These compounds share structural similarities with 2-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine but may differ in their specific chemical properties and applications.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the piperazine and pyrimidine moieties, which confer specific pharmacokinetic and pharmacodynamic properties . This makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-9-11-20(12-10-19)16-7-8-17-14(2)18-16/h3-8H,9-12H2,1-2H3

InChI Key

PIAPYDFOEFNXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)C

Origin of Product

United States

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